Methyl 3,4-dihydroxycinnamate
Overview
Description
Methyl 3,4-dihydroxycinnamate, also known as methyl caffeate, is an organic compound belonging to the class of hydroxycinnamic acids. It is a derivative of caffeic acid, characterized by the presence of two hydroxyl groups on the benzene ring and a methyl ester group. This compound is known for its antioxidant properties and is found in various plants, contributing to their defense mechanisms against pathogens.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4-dihydroxycinnamate typically involves the esterification of caffeic acid. One common method is the Fischer esterification, where caffeic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through biotechnological methods. Microbial fermentation using genetically engineered Escherichia coli has been explored for the biosynthesis of caffeic acid, which can then be esterified to produce the methyl ester .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,4-dihydroxycinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as methylation or acetylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Methylation can be achieved using methyl iodide in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of methylated or acetylated derivatives.
Scientific Research Applications
Methyl 3,4-dihydroxycinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its antioxidant properties and its role in plant defense mechanisms.
Medicine: Research has shown potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It is used in the formulation of cosmetics and skincare products due to its antioxidant properties
Mechanism of Action
The mechanism of action of Methyl 3,4-dihydroxycinnamate involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: It inhibits the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.
Anticancer Activity: The compound induces apoptosis in cancer cells by modulating signaling pathways and promoting the degradation of oncogenic proteins
Comparison with Similar Compounds
Caffeic Acid: The parent compound, which lacks the methyl ester group.
Chlorogenic Acid: An ester of caffeic acid and quinic acid, known for its antioxidant properties.
Ferulic Acid: A hydroxycinnamic acid with a methoxy group instead of a hydroxyl group.
Uniqueness: Methyl 3,4-dihydroxycinnamate is unique due to its specific ester group, which enhances its lipophilicity and bioavailability compared to caffeic acid. This modification also influences its biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNYGKNIVPVPPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3843-74-1 | |
Record name | Methyl caffeate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3843-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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